5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom and a carboxamide group, along with a pyrimidine ring substituted with a piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Substitution with Piperidine: The pyrimidine ring is then reacted with piperidine in the presence of a base such as potassium carbonate to introduce the piperidin-1-yl group.
Bromination of Furan Ring: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Coupling Reaction: The brominated furan ring is coupled with the pyrimidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the furan ring and carboxamide group.
4-methyl-6-(piperidin-1-yl)pyrimidine: Similar structure but lacks the bromine atom and furan ring.
Furan-2-carboxamide: Similar structure but lacks the pyrimidine ring and piperidine group.
Uniqueness
5-Bromo-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}furan-2-carboxamide is unique due to its combination of a brominated furan ring, a piperidine-substituted pyrimidine ring, and a carboxamide group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-bromo-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11-9-15(21-7-3-2-4-8-21)20-14(19-11)10-18-16(22)12-5-6-13(17)23-12/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSOJQKOOFHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.